molecular formula C12H14N2O4S2 B2449800 (Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone CAS No. 924868-28-0

(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone

Cat. No.: B2449800
CAS No.: 924868-28-0
M. Wt: 314.37
InChI Key: OHZZXZTZIKZURA-FPLPWBNLSA-N
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Description

(Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone is a complex organic compound characterized by its bithiazolylidene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bithiazolylidene core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bithiazolylidene core.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for biochemical studies.

Medicine

In medicine, (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone may be investigated for its therapeutic potential. Its unique chemical properties could lead to the development of new drugs or diagnostic agents.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone involves its interaction with molecular targets such as enzymes or receptors. The compound’s bithiazolylidene core can bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone include other bithiazolylidene derivatives and thiazole-based compounds. These compounds share structural similarities but may differ in their substituents and overall chemical properties.

Uniqueness

What sets (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone apart is its specific arrangement of isopropyl groups and the Z-configuration of its double bond

Properties

IUPAC Name

(5Z)-5-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-5(2)13-9(15)7(19-11(13)17)8-10(16)14(6(3)4)12(18)20-8/h5-6H,1-4H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZZXZTZIKZURA-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=C2C(=O)N(C(=O)S2)C(C)C)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/2\C(=O)N(C(=O)S2)C(C)C)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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